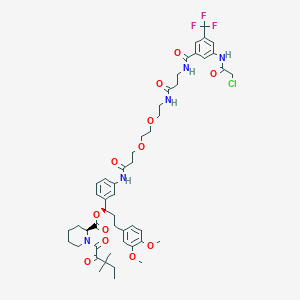
KB03-Slf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB03-Slf is an electrophilic proteolysis targeting chimera (PROTAC) developed for the discovery of ligandable E3 ubiquitin ligases. This compound is a heterobifunctional conjugate that comprises a synthetic ligand for FKBP12 (SLF) on one end and a scout fragment on the other end. The scout fragment is an electrophile that covalently modifies targetable cysteine residues on proteins, making it a valuable tool in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB03-Slf involves the conjugation of a synthetic ligand for FKBP12 (SLF) with a scout fragment. The scout fragment is typically an electrophile that can covalently modify cysteine residues on proteins. The reaction conditions for this synthesis include:
Starting Materials: The synthetic ligand for FKBP12 and the scout fragment.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the reactants and the product.
Purification: The product is purified using chromatographic techniques to achieve a high level of purity (≥95%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification and Quality Control: Use of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
KB03-Slf undergoes several types of chemical reactions, including:
Covalent Modification: The scout fragment covalently modifies targetable cysteine residues on proteins.
Proteolysis Targeting: The compound facilitates the degradation of target proteins by recruiting E3 ubiquitin ligases.
Common Reagents and Conditions
Reagents: Common reagents include the synthetic ligand for FKBP12, the scout fragment, and various solvents and catalysts.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compounds.
Major Products
The major products formed from these reactions include the covalently modified proteins and the degraded target proteins.
Scientific Research Applications
KB03-Slf has a wide range of scientific research applications, including:
Chemistry: Used in the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic strategies.
Mechanism of Action
KB03-Slf exerts its effects through a mechanism involving the covalent modification of targetable cysteine residues on proteins. The synthetic ligand for FKBP12 binds to the target protein, while the scout fragment covalently modifies cysteine residues. This modification recruits E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
KB02-Slf: Contains a chloroacetamide scout fragment.
KB05-Slf: Contains an acrylamide scout fragment.
Uniqueness
KB03-Slf is unique due to its specific scout fragment, which provides broad cysteine reactivity. This allows for the covalent modification of a wide range of proteins, making it a versatile tool in the field of targeted protein degradation.
Conclusion
This compound is a powerful tool in the field of targeted protein degradation, with a wide range of applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.
Properties
Molecular Formula |
C50H63ClF3N5O12 |
|---|---|
Molecular Weight |
1018.5 g/mol |
IUPAC Name |
[(1R)-1-[3-[3-[2-[2-[3-[[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl]amino]propanoylamino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C50H63ClF3N5O12/c1-6-49(2,3)45(63)47(65)59-21-8-7-12-38(59)48(66)71-39(15-13-32-14-16-40(67-4)41(26-32)68-5)33-10-9-11-36(28-33)57-43(61)18-22-69-24-25-70-23-20-55-42(60)17-19-56-46(64)34-27-35(50(52,53)54)30-37(29-34)58-44(62)31-51/h9-11,14,16,26-30,38-39H,6-8,12-13,15,17-25,31H2,1-5H3,(H,55,60)(H,56,64)(H,57,61)(H,58,62)/t38-,39+/m0/s1 |
InChI Key |
JXTWMUOLYMSLIA-ZESVVUHVSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















